molecular formula C12H17NO2 B13615766 2-Amino-4-methyl-4-phenylpentanoic acid

2-Amino-4-methyl-4-phenylpentanoic acid

Cat. No.: B13615766
M. Wt: 207.27 g/mol
InChI Key: ZQEAZBAUXRRNBW-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-4-phenylpentanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of amino acids and is known for its unique structural properties, which include a phenyl group attached to the fourth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-4-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction leads to the formation of stable 5,6-fused bicyclic 2-amino-4H-pyran derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-4-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methyl-4-phenylpentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Leucine: 2-Amino-4-methylpentanoic acid

    Isoleucine: 2-Amino-3-methylpentanoic acid

    Valine: 2-Amino-3-methylbutanoic acid

Uniqueness

2-Amino-4-methyl-4-phenylpentanoic acid is unique due to the presence of the phenyl group attached to the fourth carbon of the pentanoic acid chain. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-4-methyl-4-phenylpentanoic acid

InChI

InChI=1S/C12H17NO2/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)

InChI Key

ZQEAZBAUXRRNBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)O)N)C1=CC=CC=C1

Origin of Product

United States

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